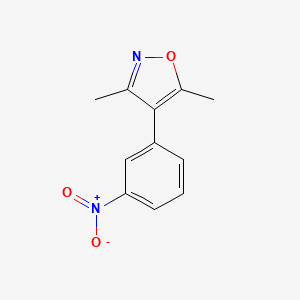

3,5-dimethyl-4-(3-nitrophenyl)isoxazole

Description

Significance of Isoxazole (B147169) Ring Systems in Organic Synthesis and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic synthesis and medicinal chemistry. researchgate.netresearchgate.netebi.ac.uk Its unique electronic and structural properties make it a versatile building block and a valuable pharmacophore. ebi.ac.uksigmaaldrich.com The stability of the isoxazole ring allows for a wide range of chemical manipulations on its substituents, yet the inherent weakness of the N-O bond provides a strategic site for ring-cleavage reactions under specific reductive or basic conditions. nih.gov This dual nature is highly prized in synthesis, as isoxazoles can serve as masked forms of other important functional groups, such as γ-amino alcohols, β-hydroxy ketones, and 1,3-dicarbonyl compounds, which can be revealed when needed. nih.govnih.gov

In medicinal chemistry, the integration of an isoxazole moiety into a molecule can significantly enhance its pharmacological profile, improving physicochemical properties like potency and selectivity. medchemexpress.comrjpbcs.com The isoxazole scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. sigmaaldrich.com Its ability to act as a bioisostere, mimicking other functional groups to interact with biological targets, further cements its role in drug design. nih.gov Researchers continuously explore new synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, to create diverse isoxazole derivatives with enhanced bioactivity. researchgate.netmedchemexpress.comlibretexts.org

Overview of Biologically Active Isoxazole Derivatives

The isoxazole nucleus is a privileged scaffold found in a vast array of compounds exhibiting a broad spectrum of biological activities. researchgate.netsigmaaldrich.comrjpbcs.com These derivatives are prominent in drug discovery due to their efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. medchemexpress.comnih.gov The versatility of the isoxazole ring allows for structural modifications that can fine-tune a compound's therapeutic properties. researchgate.netorganic-chemistry.org

Numerous isoxazole-containing compounds have been investigated for their potential in treating a wide range of diseases. Their activities include:

Antimicrobial and Antifungal: Isoxazole derivatives have shown potent activity against various bacterial and fungal strains. researchgate.netchembk.comnist.gov For instance, the β-lactamase-resistant antibiotics cloxacillin (B1194729) and dicloxacillin (B1670480) feature an isoxazolyl group. researchgate.netresearchgate.net

Anti-inflammatory: Many isoxazoles act as anti-inflammatory agents, with some functioning as selective COX-2 inhibitors, such as Valdecoxib. researchgate.netresearchgate.net

Anticancer: Researchers have developed isoxazole derivatives that exhibit significant anticancer activity against various cell lines, including breast, colon, and lung cancer. researchgate.netnih.govorganic-chemistry.org Their mechanisms often involve inducing apoptosis or inhibiting key enzymes like tyrosine kinases. researchgate.net

Antiviral and Anticonvulsant: The isoxazole structure is also a component of compounds with antiviral and anticonvulsant properties. researchgate.netnih.gov

Other Therapeutic Areas: The biological scope of isoxazoles extends to analgesic, antioxidant, antidiabetic, and immunomodulatory activities. organic-chemistry.orgresearchgate.netnih.govnih.gov Natural products like muscimol (B1676869) and ibotenic acid, which act on the central nervous system, also contain the isoxazole ring. nih.gov

This wide range of biological functions underscores the isoxazole ring's significance as a key structural motif in the ongoing search for new and effective therapeutic agents. ebi.ac.uknih.gov

Historical Context of Isoxazole Synthesis and Applications

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen was a key figure, first recognizing the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. nih.govresearchgate.net The first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) by treating nitroethane with aqueous alkalies. nih.govresearchgate.net A major advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the cycloaddition of nitrile oxides with unsaturated compounds. nih.gov

One of the most fundamental and widely used methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govnih.gov This method allows for the regioselective synthesis of various substituted isoxazoles. organic-chemistry.org Another classical and practical route involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com

Over the decades, synthetic methodologies have evolved significantly. Modern approaches include:

Metal-catalyzed reactions: Copper(I)-catalyzed cycloadditions provide reliable and regioselective access to 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov

Ultrasound irradiation: Used as an environmentally benign method, ultrasound can promote the synthesis of isoxazoles without the need for a catalyst. nih.gov

Multi-component reactions: These reactions allow for the efficient construction of complex isoxazole derivatives in a single step from simple starting materials. youtube.com

From their early discovery to their current use in pharmaceuticals and agrochemicals like herbicides, isoxazoles have demonstrated enduring importance in chemistry. nih.govnih.gov

Specific Research Focus: 3,5-Dimethyl-4-(3-nitrophenyl)isoxazole and Related Analogues

The specific compound This compound belongs to the class of 4-aryl-substituted isoxazoles. Direct research findings on this exact molecule are not widely published; however, its structure and properties can be understood through the extensive research conducted on its close analogues and precursors.

A plausible and efficient synthetic route for 4-arylisoxazoles, including the title compound, is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction typically involves coupling an arylboronic acid with an organic halide. For the synthesis of this compound, this would likely involve the reaction of a 4-halo-3,5-dimethylisoxazole (e.g., 4-bromo-3,5-dimethylisoxazole) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. nih.gov

Key analogues provide insight into the chemistry of the target compound:

3,5-Dimethyl-4-nitroisoxazole (B73060): This compound is a critical synthetic precursor. It is prepared by the nitration of 3,5-dimethylisoxazole (B1293586). rjpbcs.com Its activated methyl groups and nitro functionality make it a versatile intermediate for synthesizing more complex molecules, including 3-arylglutaric acids and fused heterocyclic systems like isoxazolo[4,5-b]azepines. researchgate.netsigmaaldrich.com

3,5-Dimethyl-4-phenylisoxazole: This is the parent phenyl-substituted analogue. Compounds in this family are recognized as molecular scaffolds with potential anti-inflammatory, anti-tumor, and antimicrobial properties. medchemexpress.com The 3,5-dimethylisoxazole motif is notably used as a bioisostere for acetyl-lysine in certain bromodomain (BET) inhibitors, which are investigated as anticancer agents. nih.gov

The introduction of a nitro group onto the phenyl ring at the meta-position, as in the title compound, is a common strategy in medicinal chemistry to modulate electronic properties, solubility, and receptor-binding interactions. Research on related structures, such as 3,5-dimethyl-4-(phenylazo)isoxazoles, has focused on evaluating their antibacterial, antioxidant, and anticancer activities. researchgate.netresearchgate.net

Table 1: Physicochemical Data of this compound and Key Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| This compound | C₁₁H₁₀N₂O₃ | 218.21 | (Predicted) Solid | Not Available |

| 3,5-Dimethyl-4-nitroisoxazole | C₅H₆N₂O₃ | 142.11 | Solid | 1123-49-5 sigmaaldrich.com |

| 3,5-Dimethyl-4-phenylisoxazole | C₁₁H₁₁NO | 173.21 | Solid | 4345-46-4 nih.gov |

| 3-(4-Nitrophenyl)isoxazole | C₉H₆N₂O₃ | 190.16 | Solid | 10243-71-7 sigmaaldrich.com |

| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | Liquid | 300-87-8 nist.gov |

Properties

IUPAC Name |

3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYXGIQNGFCMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dimethyl 4 3 Nitrophenyl Isoxazole and Its Derivatives

Strategies for Isoxazole (B147169) Ring Formation

The assembly of the isoxazole ring is the foundational step in the synthesis of the target compound. Several classical and modern methodologies are employed, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Cyclization Reactions with Hydroxylamine (B1172632) and Dicarbonyl Compounds

One of the most fundamental and widely used methods for synthesizing isoxazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.comnih.gov The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. A final dehydration step yields the aromatic isoxazole ring. youtube.com

For the synthesis of a 3,5-dimethylisoxazole (B1293586) core, the required precursor is acetylacetone (B45752) (pentane-2,4-dione). The reaction with hydroxylamine hydrochloride, typically in an alcoholic solvent, leads to the formation of 3,5-dimethylisoxazole.

To directly obtain a 4-substituted isoxazole like the target compound using this method, a 3-substituted 1,3-dicarbonyl would be necessary. Specifically, the synthesis of 3,5-dimethyl-4-(3-nitrophenyl)isoxazole would require the precursor 3-(3-nitrophenyl)pentane-2,4-dione.

| Reactant 1 | Reactant 2 | Product | Description |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Isoxazole | A classical method involving condensation and dehydration to form the aromatic isoxazole ring. youtube.com |

| Acetylacetone | Hydroxylamine | 3,5-Dimethylisoxazole | Specific synthesis for the unsubstituted core of the target molecule. |

1,3-Dipolar Cycloaddition Reactions (e.g., with nitrile oxides and alkynes)

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. nih.govmdpi.com This reaction involves the [3+2] cycloaddition between a 1,3-dipole, in this case, a nitrile oxide (R-C≡N⁺-O⁻), and a dipolarophile, such as an alkyne. nih.govresearchgate.net

Nitrile oxides are often generated in situ from aldoximes via oxidation with agents like sodium hypochlorite (B82951) or from hydroximoyl chlorides by dehydrohalogenation with a base. The subsequent reaction with a terminal alkyne is highly regioselective, typically yielding 3,5-disubstituted isoxazoles. organic-chemistry.org While this is one of the most effective methods for isoxazole formation, creating a 3,4,5-trisubstituted isoxazole requires a disubstituted alkyne, and the regioselectivity can be influenced by both steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. nih.govmdpi.com

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

| Nitrile Oxide (in situ) | Terminal Alkyne | Copper(I) salts, heat | 3,5-Disubstituted Isoxazoles researchgate.netorganic-chemistry.org |

| Nitrile Oxide (in situ) | Internal Alkyne | Heat, various solvents | 3,4,5-Trisubstituted Isoxazoles mdpi.com |

Multicomponent Reactions (MCRs) for Isoxazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. scielo.br Several MCRs have been developed for the synthesis of substituted isoxazoles. nih.gov A common approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (such as a β-ketoester like ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netresearchgate.net These reactions can be catalyzed by acids, bases, or ionic liquids and often proceed with high yields. scielo.brresearchgate.net The diversity of commercially available aldehydes and active methylene compounds allows for the rapid generation of a library of variously substituted isoxazoles.

For instance, a one-pot, three-component reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride can yield substituted isoxazole derivatives, demonstrating an eco-friendly and efficient protocol. researchgate.net

Synthesis via Chalcone (B49325) Derivatives and Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. derpharmachemica.comresearchgate.net The reaction of a chalcone derivative with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide (B78521) or sodium acetate) leads to the formation of the corresponding isoxazole. nih.govresearchgate.net The mechanism involves the nucleophilic Michael addition of hydroxylamine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to furnish the stable isoxazole ring. mdpi.com This method is particularly useful for synthesizing 3,5-diaryl isoxazoles and related structures. nih.gov

| Starting Material | Reagent | Conditions | Product |

| Chalcone Derivative | Hydroxylamine Hydrochloride | Basic medium (e.g., KOH in ethanol), reflux | 3,5-Disubstituted Isoxazole derpharmachemica.comnih.gov |

Functionalization and Derivatization of the Isoxazole Core

Once the isoxazole ring system is formed, further modifications can be made to introduce or alter functional groups. For the synthesis of this compound, a key strategy involves the functionalization of a pre-existing phenyl group attached to the isoxazole core.

Nitration and Halogenation Reactions on the Phenyl Moiety

A highly practical route to this compound involves the electrophilic aromatic substitution on a 3,5-dimethyl-4-phenylisoxazole precursor. The isoxazole ring generally acts as an electron-withdrawing group, thus directing incoming electrophiles to the meta position of the attached phenyl ring.

Nitration: The nitration of the phenyl ring is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. organicchemistrytutor.com The reaction of 3,5-dimethyl-4-phenylisoxazole with this mixture would selectively introduce the nitro group at the 3-position of the phenyl ring, yielding the target compound.

It is also noteworthy that direct nitration of the isoxazole ring is possible. For example, 3,5-dimethylisoxazole can be nitrated with fuming nitric acid and sulfuric acid to produce 3,5-dimethyl-4-nitroisoxazole (B73060). rjpbcs.com This 4-nitroisoxazole (B72013) is a versatile intermediate for synthesizing other 4-substituted derivatives. researchgate.net

Halogenation: Similarly, halogenation of the phenyl ring can be accomplished through electrophilic aromatic substitution. youtube.com The reaction of 3,5-dimethyl-4-phenylisoxazole with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the formation of 3,5-dimethyl-4-(3-halophenyl)isoxazole, again due to the meta-directing effect of the isoxazole substituent. libretexts.org

| Reaction | Reagents | Electrophile | Product Moiety |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Nitrophenyl masterorganicchemistry.com |

| Bromination | Br₂ / FeBr₃ | "Br⁺" | 3-Bromophenyl libretexts.org |

| Chlorination | Cl₂ / AlCl₃ | "Cl⁺" | 3-Chlorophenyl youtube.com |

Substitution Reactions at Positions 3, 4, and 5 of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers multiple sites for substitution, allowing for extensive chemical modification. nih.govresearchgate.net The reactivity of the C-H bonds at positions 3, 4, and 5, or the functionalization of groups already present at these positions, is crucial for creating diverse molecular architectures.

Position 4: The C4 position of the isoxazole ring is often functionalized through electrophilic substitution or by using building blocks that already contain a C4 substituent. A prominent method involves the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl). organic-chemistry.orgnih.gov This reaction efficiently produces 4-iodoisoxazoles. The resulting carbon-iodine bond at the C4 position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide array of aryl, alkynyl, and vinyl groups. organic-chemistry.orgnih.gov

Positions 3 and 5: The methyl groups at the C3 and C5 positions of 3,5-dimethylisoxazole derivatives are primary sites for reaction. These methyl groups possess acidic protons and can undergo condensation reactions. For instance, the methyl group at the C5 position of 3,5-dimethyl-4-nitroisoxazole can be condensed with various substituted benzaldehydes in the presence of a catalyst like piperidine. rjpbcs.com This reaction yields 5-styrylisoxazole derivatives, effectively elongating the substituent at the C5 position. rjpbcs.com Direct substitution on the C3 and C5 ring carbons is less common than functionalizing existing substituents, but methods like lithiation followed by quenching with an electrophile can be employed.

Furthermore, multi-component reactions and cycloaddition strategies allow for the construction of the isoxazole ring with pre-defined substituents at all three positions (3, 4, and 5). nih.govnih.gov For example, the [3+2] cycloaddition of in-situ generated nitrile oxides with substituted alkynes or β-ketoesters can yield fully substituted isoxazoles. nih.govnih.govolemiss.edu The choice of starting materials directly dictates the substitution pattern of the final product.

Table 1: Examples of Substitution/Functionalization Reactions on the Isoxazole Core

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| C4 | Electrophilic Iodination | 2-Alkyn-1-one O-methyl oxime, ICl, CH₂Cl₂ | 4-Iodoisoxazole | organic-chemistry.orgnih.gov |

| C4 | Suzuki Coupling | 4-Iodoisoxazole, Arylboronic acid, Pd catalyst | 4-Aryl-isoxazole | organic-chemistry.org |

| C5-Methyl | Aldol Condensation | 3,5-Dimethyl-4-nitroisoxazole, Ar-CHO, Piperidine | 3-Methyl-4-nitro-5-styrylisoxazole | rjpbcs.com |

| C3, C4, C5 | [3+2] Cycloaddition | Hydroximoyl chloride, 1,3-Diketone, DIPEA, Water | 3,4,5-Trisubstituted isoxazole | nih.gov |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic modification of substituents on the isoxazole core is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity. researchgate.net By introducing a variety of functional groups at positions 3, 4, and 5, researchers can fine-tune a compound's steric, electronic, and pharmacokinetic properties.

A notable example is the development of trisubstituted isoxazoles as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases. dundee.ac.uknih.govacs.org In these studies, researchers synthesized a library of analogs by modifying linkers and terminal groups attached to the C4 and C5 positions. For instance, replacing a direct bond at C4 with more lipophilic ether or alkene linkers led to a significant increase in potency. dundee.ac.uk Further SAR exploration at the C5 position revealed that a hydrogen-bond-donating moiety, such as a pyrrole (B145914) ring, was crucial for activity. acs.org

In another study, a series of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles were synthesized to evaluate their anti-inflammatory and antioxidant properties. rjpbcs.com The introduction of different substituents on the styryl phenyl ring (e.g., hydroxy, methoxy) allowed for a systematic investigation of their effect on biological efficacy. It was observed that compounds bearing sterically hindered phenolic groups showed good anti-inflammatory activity. rjpbcs.com

The synthesis of trifluoromethyl-substituted isoxazoles is also of significant interest, as the CF₃ group can enhance metabolic stability and binding affinity. nih.gov The development of synthetic routes that tolerate a wide range of functional groups is therefore essential for comprehensive SAR studies, allowing for the creation of diverse chemical libraries to probe biological systems. organic-chemistry.orgnih.gov

Table 2: SAR Insights from Isoxazole Derivatives

| Target/Activity | Modified Position(s) | Key Substituent Variations | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| RORγt Inhibition | C4 Linker | Phenyl -> Ether, Alkene | ~10-fold increase in potency | dundee.ac.uknih.gov |

| RORγt Inhibition | C5 Substituent | Pyrrole -> Methylated Pyrrole | Decreased potency, highlighting H-bond importance | acs.org |

| Anti-inflammatory | C5-Styryl group | Introduction of phenolic -OH | Good anti-inflammatory and antioxidant properties | rjpbcs.com |

| sPLA₂ Inhibition | Phenyl ring on isoxazole | Electron-withdrawing groups (-F, -CF₃) | Excellent inhibitory activity | nih.gov |

Catalyst-Free and Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed towards developing catalyst-free and green synthetic methods for isoxazoles. researchgate.netnih.gov These approaches aim to reduce reliance on toxic metal catalysts, minimize waste, and use environmentally benign solvents and energy sources. mdpi.comrsc.org

One successful strategy involves conducting reactions in water, which serves as a green solvent. A method for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides (generated in situ from hydroximoyl chlorides) and 1,3-dicarbonyl compounds has been developed to proceed efficiently in water at room temperature without any metal catalyst. nih.govolemiss.edu Similarly, the vinylogous Henry reaction between 3,5-dimethyl-4-nitroisoxazole and isatins to form isoxazole-oxindole hybrids proceeds effectively in water under catalyst-free conditions. researchgate.net

The use of alternative energy sources is another hallmark of green isoxazole synthesis. mdpi.com Ultrasound irradiation (sonochemistry) has been shown to accelerate reaction kinetics, improve yields, and reduce byproduct formation in the synthesis of various isoxazole derivatives. researchgate.netmdpi.com Sonochemical methods often allow reactions to proceed at lower temperatures and in shorter times compared to conventional heating. mdpi.com Microwave-assisted synthesis is another green technique that dramatically enhances reaction rates, leading to higher selectivity and improved yields while reducing energy consumption. nih.gov These methods are particularly effective for cycloaddition and condensation reactions used to build the isoxazole core. nih.govnih.gov

The development of metal-free synthetic routes is a key objective, as traditional methods often employ copper or palladium catalysts, which are costly and can leave toxic residues. rsc.orgnih.gov These newer, greener protocols not only offer environmental benefits but also simplify product purification, making them attractive for large-scale synthesis. rsc.orgnih.gov

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure isoxazole derivatives is critical when these compounds are intended for biological applications, as different enantiomers can exhibit vastly different activities. Stereoselective synthesis and chiral induction methods are employed to control the three-dimensional arrangement of atoms in the final molecule.

A powerful approach for achieving high stereocontrol is asymmetric organocatalysis. For example, a highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed. rsc.org This reaction, between 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines, produces complex dispirooxindoles containing an isoxazole ring. The process yields products with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee), creating four contiguous stereocenters with high precision. rsc.org

Chemoenzymatic methods offer another route to chiral isoxazoles. acs.org These strategies utilize enzymes, which are inherently chiral, to catalyze key transformations with high stereoselectivity. For instance, enzymatic resolution can be used to separate a racemic mixture of a chiral isoxazole-containing alcohol, providing access to both enantiomers in high purity. This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis. acs.org

While the prompt mentions phase-transfer catalysis as a potential method for chiral induction, the reviewed literature prominently features organocatalysis and chemoenzymatic synthesis as highly successful strategies for accessing complex, chiral molecules incorporating the isoxazole scaffold. rsc.orgacs.org

Advanced Structural Characterization and Spectroscopic Analysis for Elucidation of Reaction Products and Novel Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of an organic molecule. For 3,5-dimethyl-4-(3-nitrophenyl)isoxazole, ¹H NMR would be used to identify the number and environment of hydrogen atoms. Key expected signals would include two singlets for the non-equivalent methyl groups on the isoxazole (B147169) ring and a complex multiplet pattern in the aromatic region corresponding to the four protons on the 3-nitrophenyl ring. ¹³C NMR would complement this by showing distinct signals for each carbon atom, including the two methyl carbons, the carbons of the isoxazole ring, and the carbons of the nitrophenyl substituent. Two-dimensional NMR techniques like COSY and HSQC would be used to establish connectivity between protons and carbons, confirming the substitution pattern. However, no specific chemical shift data (δ) or coupling constants (J) are documented in the literature for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant peaks would correspond to C=N and C=C stretching from the isoxazole and aromatic rings, as well as C-H stretching from the methyl and aromatic groups. Specific vibrational frequency data for these functional groups in this exact molecular arrangement is not available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of 218.0691 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Analysis of the fragmentation pattern would likely reveal the loss of the nitro group and cleavage of the bond between the isoxazole and phenyl rings, providing further evidence for the proposed structure. No published mass spectra or fragmentation analysis for this specific compound could be located.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the dihedral angle between the isoxazole and nitrophenyl rings. This analysis would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the supramolecular architecture. Currently, there are no published crystallographic data or reports on the solid-state structure of this compound in crystallographic databases.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. acs.org By applying functionals like B3LYP with appropriate basis sets (e.g., 6–311++G(d,p)), researchers can calculate optimized molecular structures, bond lengths, and bond angles. irjweb.com These calculations provide a foundational understanding of the molecule's three-dimensional shape.

From the optimized geometry, a wealth of electronic properties can be derived. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. irjweb.comresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.comacs.org

Furthermore, DFT allows for the calculation of other important parameters that describe molecular reactivity and charge distribution:

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Quantum Chemical Parameters: Properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to provide a detailed picture of the molecule's electronic character and reactivity. irjweb.com

While specific DFT studies on 3,5-dimethyl-4-(3-nitrophenyl)isoxazole are not detailed in the provided search results, the principles are well-established through research on analogous structures like other isoxazole (B147169) derivatives and nitrophenyl-containing compounds. irjweb.comijpcbs.com For instance, theoretical analysis of N-((1H-benzo[d]imidazol-2-yl) methyl)oxazol-2-amine using DFT has been performed to understand its geometry and electronic properties. irjweb.com Similarly, studies on 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives have utilized semi-empirical methods like PM3, a precursor to more advanced DFT calculations, to determine optimized structures. ijpcbs.com

Time-Dependent DFT (TDDFT) extends these methods to study the properties of molecules in their excited states, allowing for the prediction of electronic absorption spectra (UV-Vis) and providing insights into photochemical processes. acs.org

Table 1: Key Molecular Properties Calculable by DFT

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for nucleophilic and electrophilic attack. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms and Solvent Effects

To study chemical reactions in complex environments like solutions or enzyme active sites, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are an invaluable tool. scispace.com This method partitions the system: the chemically active region, where bond-making and bond-breaking occur, is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein) is described using a less computationally expensive MM force field. scispace.comnih.gov

This dual approach allows for the accurate modeling of reaction pathways, transition states, and intermediates in large systems that would be computationally prohibitive to treat entirely with QM methods. nih.govresearchgate.net QM/MM simulations are particularly adept at elucidating solvent effects on reaction rates and mechanisms. acs.org By explicitly representing the solvent, the simulation can capture specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the energy barrier of a reaction. acs.orgnih.gov

For instance, QM/MM studies have been successfully applied to investigate various organic reactions, including Kemp eliminations and nucleophilic aromatic substitutions, revealing how solvents like ionic liquids can alter reaction rates. acs.org The accuracy of the QM/MM approach in reproducing experimental kinetic data across a range of solvents has been shown to be superior to methods that treat the solvent as a continuum. nih.gov

While no specific QM/MM simulations for this compound were found, this methodology is well-suited to investigate its reactivity. For example, it could be used to model its synthesis, degradation pathways, or its metabolism within an enzyme active site, providing detailed, atomic-level insights into the reaction coordinates and the role of the surrounding environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govajpp.in This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions. researchgate.netthieme-connect.de

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. The resulting binding poses reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Although no docking studies were found for this compound itself, numerous studies have been conducted on structurally related isoxazole derivatives, demonstrating their potential to interact with various biological targets. For example, novel pyrazole (B372694) carbothiamide derivatives incorporating a 4-nitrophenyl isoxazole moiety were docked into the active site of human Dihydrofolate Reductase (DHFR), a known anticancer target. researchgate.net These studies predicted the binding poses and affinity, which correlated with the compounds' observed antiproliferative activity against MCF-7 breast cancer cells. researchgate.net Other isoxazole derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, Cytochrome P450, and carbonic anhydrase, highlighting the versatility of the isoxazole scaffold in forming critical interactions with diverse protein active sites. researchgate.netnih.govnih.govacs.org

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Compound Series | Target Protein | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole carbothiamide-isoxazoles | Human Dihydrofolate Reductase (DHFR) | 1KMS | High fitness scores and multiple bonding interactions correlated with anticancer activity. | researchgate.net |

| Substituted-isoxazole derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Good binding affinity and H-bond interactions with key residues like Arg120. | researchgate.net |

| 3,4-substituted phenyl isoxazoles | Cytochrome P450 1A2 (CYP1A2) | Not Specified | 3-NO2 derivative identified as a potential lead inhibitor. | nih.gov |

| Isoxazole derivatives | Carbonic Anhydrase | 1AZM | Docking results supported by in vitro enzyme inhibition assays and MD simulations. | nih.govacs.org |

| Isoxazole-carboxamides | COX-1 / COX-2 | Not Specified | Docking was used to rationalize the selectivity of compounds for COX-2 over COX-1. | nih.gov |

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. frontiersin.org Pharmacophore modeling is a central technique in this approach. A pharmacophore is defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." nih.gov

The process involves analyzing a set of known active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, and their specific spatial arrangement. mdpi.compreprints.org This 3D pharmacophore model represents the key interaction points required for biological activity and can be used as a query to screen large compound databases to find new molecules with different chemical scaffolds but the same essential features. frontiersin.orgnih.gov

The isoxazole ring is recognized as a versatile pharmacophore in drug development, present in numerous approved drugs. researchgate.netresearchgate.net Kinase inhibitors, for example, often consist of a central nitrogen-containing heterocycle like isoxazole that forms hydrogen bonds with the "hinge region" of the kinase ATP binding site, with appended side chains occupying adjacent hydrophobic pockets. nih.gov

For this compound, if a series of analogues with known biological activity were developed, a pharmacophore model could be generated. This model would distill the critical chemical features, such as the position of the nitro group and the methyl substituents, and their required 3D orientation for optimal interaction with a target. Such a model would be a powerful tool for guiding the design of new, more potent and selective compounds. mdpi.comnih.gov

Prediction of Molecular Features Influencing Biological Activities

Computational chemistry allows for the prediction of specific molecular properties that are believed to influence or determine the biological activity of a compound. This is achieved by integrating the findings from various theoretical methods.

Electronic and Structural Features from DFT: DFT calculations can reveal features that govern a molecule's inherent reactivity and interaction potential. The Molecular Electrostatic Potential (MEP) map, for instance, highlights the electron-rich nitro group and isoxazole oxygen as likely hydrogen bond acceptors, while the aromatic rings provide potential for π-π stacking interactions. Frontier Molecular Orbitals (HOMO/LUMO) and the associated energy gap can correlate with a compound's reactivity and susceptibility to metabolic transformation. irjweb.com

Binding Interactions from Molecular Docking: Docking simulations provide direct predictions of how a molecule interacts with a biological target. nih.gov Studies on related nitrophenyl-containing isoxazoles show that the nitro group often engages in crucial hydrogen bonding or electrostatic interactions within the active site. researchgate.netnih.gov The orientation of the phenyl and isoxazole rings is critical for establishing favorable hydrophobic and aromatic stacking interactions with amino acid residues like leucine (B10760876) and phenylalanine. nih.gov The correlation between docking scores and experimental activity, as seen in studies of isoxazole derivatives targeting DHFR, demonstrates the predictive power of this method. nih.govresearchgate.net

Pharmacophoric Features: Pharmacophore models abstract these interactions into a set of essential features. For an isoxazole-based compound, a model might include a hydrogen bond acceptor feature for the nitro group, a hydrophobic or aromatic feature for the phenyl ring, and specific exclusion volumes to define the required shape for fitting into the binding pocket. mdpi.comnih.gov The success of a molecule in matching these features is predictive of its biological activity.

Investigation of Biological Activities and Mechanisms of Action Pre Clinical and Mechanistic Focus

Anti-proliferative and Anticancer Activities (in vitro cellular models)

Derivatives of the 3,5-dimethylisoxazole (B1293586) scaffold have demonstrated notable anti-proliferative and anticancer properties across a range of cancer cell lines. The primary mechanisms identified include the inhibition of cell growth, induction of programmed cell death (apoptosis), and interference with cell cycle regulation, largely stemming from the inhibition of key molecular targets.

The 3,5-dimethylisoxazole core structure is a key component in a class of compounds that exhibit potent antiproliferative activity. Studies have shown that derivatives significantly inhibit the growth of various human cancer cell lines. For instance, a bivalent 3,5-dimethylisoxazole derivative, compound 22, demonstrated a remarkable ability to inhibit the proliferation of HCT116 colorectal cancer cells with a half-maximal inhibitory concentration (IC50) of 162 nM. researchgate.net Similarly, other derivatives have shown significant activity against human leukemia cell lines, such as MV4-11, with IC50 values as low as 0.12 µM. nih.gov The antiproliferative effects extend to other hematologic cancers, with a reported IC50 of 2.1 µM against U266 multiple myeloma cells. nih.gov Furthermore, studies on (E)-3,5-dimethyl-4-(phenyldiazenyl)isoxazoles, which share the core structure, have identified cytotoxic effects against the HL-60 human promyelocytic leukemia cell line. researchgate.net

Table 1: Antiproliferative Activity of 3,5-Dimethylisoxazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| Bivalent 3,5-dimethylisoxazole derivative (Compound 22) | HCT116 | Colorectal Cancer | 162 nM | researchgate.net |

| 3,5-dimethylisoxazole-pyridone derivative (Compound 11f) | MV4-11 | Leukemia | 0.12 µM | nih.gov |

| 3,5-dimethylisoxazole-triazolopyridazine derivative (Compound 39) | U266 | Multiple Myeloma | 2.1 µM | nih.gov |

| (E)-3,5-dimethyl-4-(4-methylphenyldiazenyl)isoxazole | HL-60 | Promyelocytic Leukemia | ~86 µM | researchgate.net |

A key mechanism behind the anticancer activity of 3,5-dimethylisoxazole derivatives is the induction of apoptosis. Research indicates that these compounds can modulate the intrinsic apoptosis pathway. researchgate.net This is often characterized by an alteration in the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. mdpi.com Studies on related isoxazole (B147169) derivatives have shown that they can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which is a critical step in initiating apoptosis. nih.govijper.org For example, one study on (E)-3,5-dimethyl-4-(4-methylphenyldiazenyl)isoxazole demonstrated a decrease in the expression of the anti-apoptotic protein Bcl-2 in HL-60 leukemia cells. researchgate.net The apoptotic cascade culminates in the activation of effector caspases, like caspase-3, which are responsible for the execution phase of apoptosis. nih.gov While direct studies on Fas modulation by 3,5-dimethyl-4-(3-nitrophenyl)isoxazole are limited, the established role of related isoxazoles in inducing caspase activation suggests a comprehensive pro-apoptotic effect. nih.gov

In addition to inducing apoptosis, 3,5-dimethylisoxazole derivatives have been found to halt the proliferation of cancer cells by arresting the cell cycle. Several studies have shown that these compounds can block cancer cells in the G0/G1 phase. nih.govnih.gov This cell cycle arrest is linked to the modulation of key regulatory proteins. Specifically, research has shown that (E)-3,5-dimethyl-4-(phenyldiazenyl)isoxazole derivatives can increase the expression levels of p21WAF-1 mRNA in HL-60 cells. researchgate.net The p21WAF-1 protein is a potent cyclin-dependent kinase inhibitor that plays a crucial role in enforcing cell cycle checkpoints, particularly the G1/S checkpoint. nih.govnih.gov By upregulating p21WAF-1, these isoxazole compounds can effectively prevent cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and growth.

The anti-proliferative effects of 3,5-dimethylisoxazole derivatives are strongly linked to their ability to inhibit specific molecular targets. A significant body of research has identified the 3,5-dimethylisoxazole moiety as a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. researchgate.netnih.govacs.org BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-MYC. researchgate.net The 3,5-dimethylisoxazole group acts as an effective mimic of acetylated lysine (B10760008), enabling it to bind to the acetyl-lysine recognition pocket of BRD4 and block its function. acs.org This inhibition leads to the downregulation of c-MYC and other anti-apoptotic proteins, contributing to both cell cycle arrest and apoptosis. researchgate.netnih.gov While the inhibition of S6K1 by this specific class of isoxazoles is not well-documented in the available literature, their established role as BRD4 inhibitors represents a primary and potent mechanism of their anticancer activity.

While the compound and its analogs demonstrate clear effects on cell cycle progression, leading to arrest before the DNA synthesis (S) phase, direct interference with the DNA synthesis process itself has not been identified as a primary mechanism of action in the reviewed scientific literature. The predominant anticancer activities appear to stem from epigenetic modulation via BRD4 inhibition and the subsequent induction of apoptosis and cell cycle arrest.

Antimicrobial Activities (in vitro studies)

The isoxazole scaffold, particularly when substituted with a nitro group, is associated with significant antimicrobial properties. Studies have demonstrated that various derivatives of 3,5-dimethyl-4-nitroisoxazole (B73060) and related nitroisoxazoles exhibit activity against a range of microbial pathogens, including bacteria and fungi.

Research into 4-nitro-3-phenylisoxazole derivatives has shown potent antibacterial activity against several plant pathogenic bacteria. nih.gov For example, certain derivatives displayed significant efficacy against Xanthomonas oryzae (Xoo), the causative agent of bacterial blight in rice, with EC50 values superior to the commercial control bismerthiazol. nih.gov The core compound, 3,5-dimethyl-4-nitroisoxazole, serves as a key starting material for the synthesis of various biologically active molecules, including those with antimicrobial properties. sigmaaldrich.com

In the realm of antifungal activity, isoxazole derivatives have also shown promise. Studies on 3,5-disubstituted isoxazoles have reported activity against various Candida species, which are common human fungal pathogens. nih.gov For example, a 3-(5-nitrofuran)-5-alkylisoxazole derivative was found to be particularly active against Candida parapsilosis with a minimal inhibitory concentration (MIC) of 3.4 µM. nih.gov Other studies have confirmed the antifungal potential of isoxazole derivatives against dermatophytes like Trichophyton mentagrophytes and Microsporum canis. dergipark.org.trresearchgate.net

Table 2: In Vitro Antimicrobial Activity of Isoxazole Derivatives

| Compound Class | Microorganism | Type | Activity Metric | Source |

|---|---|---|---|---|

| 4-nitro-3-(4-chlorophenyl)isoxazole derivative | Xanthomonas oryzae (Xoo) | Bacteria (Plant Pathogen) | EC50 = 10.21 µg/mL | nih.gov |

| 4-nitro-3-(4-chlorophenyl)isoxazole derivative | Xanthomonas axonopodis (Xac) | Bacteria (Plant Pathogen) | EC50 = 23.36 µg/mL | nih.gov |

| 3-(5-nitrofuran)-5-alkylisoxazole derivative | Candida parapsilosis | Fungus (Human Pathogen) | MIC = 3.4 µM | nih.gov |

| 3-(4-chlorophenyl)-4,5-dihydroisoxazole derivative | Microsporum canis | Fungus (Dermatophyte) | MIC = 12.5 µg/mL | dergipark.org.tr |

| 3-(4-chlorophenyl)-4,5-dihydroisoxazole derivative | Trichophyton mentagrophytes | Fungus (Dermatophyte) | MIC = 50 µg/mL | dergipark.org.tr |

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the biological activities and mechanisms of action for the compound This compound corresponding to the detailed outline requested.

The search results contain information on a wide range of other isoxazole derivatives and their potential biological activities, including antibacterial, antifungal, antimycobacterial, antiprotozoal, and anti-inflammatory properties. For instance, studies on various 3,5-disubstituted isoxazoles show promise in these areas. Specifically, a structurally related compound, 4-[5-(3-nitrophenyl)isoxazol-3-yl]phenol, has been noted for potent anti-inflammatory activity. However, research data specifically investigating the antibacterial spectrum, antifungal and anti-biofilm potential, antimycobacterial activity, antiprotozoal selectivity, cyclooxygenase (COX) inhibitory activity, or the modulation of inflammatory mediators such as TNF-α for This compound is not present in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for this specific compound. To do so would require speculating on its properties based on related but distinct molecules, which would not be scientifically valid.

Immunomodulatory Effects (e.g., on lymphocyte proliferation)

The isoxazole nucleus is a core component of various compounds that exhibit significant immunomodulatory properties, capable of either suppressing or stimulating immune responses. Research into a range of N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has demonstrated their potential to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). One particular derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was identified as having strong antiproliferative activity without significant toxicity to reference cell lines. Further investigation into MM3 revealed that it could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. Mechanistic studies in Jurkat cells suggested that its immunosuppressive action may be linked to a proapoptotic pathway, as evidenced by increased expression of caspases, Fas, and NF-κB1.

Conversely, other isoxazole derivatives have been shown to possess immunostimulatory effects. For example, certain salicylic acid derivatives containing an isoxazole ring have demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes, an effect attributed to increased secretion of Interleukin-2 (IL-2). This dual potential for immunosuppressive and immunostimulatory activity highlights the chemical versatility of the isoxazole scaffold and underscores the importance of substituent groups in determining the specific immunomodulatory outcome. The investigation into this compound's effect on lymphocyte proliferation is a key area of preclinical research to determine its potential role in modulating immune function.

Enzyme and Receptor Target Identification and Modulation

The specific arrangement of atoms and functional groups in this compound dictates its potential to interact with various biological macromolecules, including enzymes and receptors. Preclinical investigations focus on identifying these targets and characterizing the nature of the interaction, whether it be agonism, antagonism, or inhibition.

The γ-Aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system and a target for many therapeutic drugs. The isoxazole ring is a key structural feature in a class of potent GABAA receptor antagonists. For instance, 4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole, also known as 3-biphenyl-4-PIOL, is a known GABAA receptor antagonist. nih.gov These antagonists act by inhibiting the action of GABA, which can lead to stimulant and convulsant effects. nih.gov

The mechanism of action for such antagonists can be competitive, where the molecule binds to the same site as GABA, or non-competitive, where it binds to a different site on the receptor to prevent its activation. nih.gov High-resolution structural studies of GABAA receptors in complex with various modulators have provided insights into the molecular basis of their activity, revealing how different compounds binding to a common site can produce opposing effects, such as positive or negative allosteric modulation. nih.gov The potential of this compound to act as a GABAA receptor antagonist is a significant area of investigation, given the established role of the isoxazole scaffold in targeting this receptor.

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the brain and is implicated in various neurological and psychiatric conditions. nih.govmdpi.com The D4R is a target for drugs aimed at treating disorders like ADHD and impulse-control disorders. nih.gov While many compounds targeting the D4R are antagonists, the development of selective agonists is also an area of active research. The functional significance of the D4R remains one of the most enigmatic of the dopamine receptor subtypes, partly due to the high number of polymorphisms in its gene, which can affect its function. nih.gov

The interaction of ligands with the D4R can modulate adenylyl cyclase activity and affect various downstream signaling pathways. mdpi.com Research into novel isoxazole-containing compounds has explored their potential as agonists for various receptors. For example, a series of 3-aryl-4-isoxazolecarboxamides were identified as potent agonists of the TGR5 G-protein coupled receptor. researchgate.net This demonstrates the adaptability of the isoxazole scaffold for designing receptor agonists. Preclinical evaluation of this compound would involve binding assays and functional studies to determine its affinity and efficacy as a potential D4 receptor agonist.

System xc- is an amino acid antiporter that plays a critical role in cellular redox balance by mediating the exchange of extracellular L-cystine for intracellular L-glutamate. nih.gov This transporter is crucial for the synthesis of glutathione (GSH), a major antioxidant. nih.gov The isoxazole structure has been identified as a key pharmacophore in the development of inhibitors for the System xc- transporter. nih.govumt.edu

Structure-activity relationship (SAR) studies on a series of isoxazole analogues have been conducted to understand the structural requirements for binding and inhibition. nih.govumt.edu These studies have led to the development of a pharmacophore model to guide the design of more potent inhibitors. nih.govumt.edu For example, aryl-substituted isoxazoles have been identified as non-substrate inhibitors of this transporter. researchgate.net The inhibition of System xc- is a potential therapeutic strategy for conditions where the transporter's activity is dysregulated, such as in certain cancers and neurological disorders. frontiersin.org Therefore, investigating the inhibitory potential of this compound on the System xc- transporter is a key aspect of its preclinical characterization.

Table 1: System xc- Inhibition by Isoxazole Analogues This table presents data for isoxazole analogues, not the specific subject of this article, to illustrate the activity of the chemical class.

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| Quisqualate (QA) | Potent inhibitor (Ki ≈ 5 µM) | nih.gov |

| Amino acid naphthyl-ACPA 7g | Inhibited glutamate uptake with potency comparable to cystine | nih.gov |

| Hydrazone carboxylic acid, 11e Y=Y'=3,5-(CF3)2 | Inhibited glutamate uptake with potency comparable to cystine | nih.gov |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.net

While sulfonamides are the most well-known class of CA inhibitors, research has expanded to include other chemical scaffolds. Studies have been conducted on various heterocyclic compounds, including isoxazole derivatives, to evaluate their potential as CA inhibitors. For instance, a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives were synthesized and tested for their inhibitory action against carbonic anhydrase. nih.gov The most promising compound from this series, AC2, exhibited an IC50 value of 112.3 ± 1.6 μM. nih.gov The inhibitory activity of these compounds is often assessed against different human CA isoforms (e.g., hCA I and hCA II). nih.gov The investigation into whether this compound can inhibit carbonic anhydrase would involve in vitro enzymatic assays to determine its potency and selectivity against various CA isoforms.

Table 2: Carbonic Anhydrase Inhibition by Isoxazole Derivatives This table presents data for isoxazole derivatives, not the specific subject of this article, to illustrate the activity of the chemical class.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | nih.gov |

| Compound AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | nih.gov |

| Compound AC1 | Carbonic Anhydrase | 368.2 | nih.gov |

| Compound AC4 | Carbonic Anhydrase | 483.0 | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Potency

The biological potency of 3,5-dimethyl-4-(3-nitrophenyl)isoxazole is intrinsically linked to its core structural components: the 3,5-dimethylisoxazole (B1293586) ring and the 4-substituted 3-nitrophenyl group. The isoxazole (B147169) scaffold itself is a prevalent feature in many biologically active compounds, serving as a versatile framework for designing molecules with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

The 3,5-dimethylisoxazole moiety is particularly significant. In studies on bromodomain and extra-terminal domain (BET) inhibitors, the 3,5-dimethylisoxazole group has been shown to effectively occupy the acetylated lysine (B10760008) (KAc) binding pocket of proteins like BRD4. nih.govsemanticscholar.org Specifically, the methyl groups at positions 3 and 5 of the isoxazole ring contribute to hydrophobic interactions within the binding site, enhancing the compound's affinity and potency. semanticscholar.org Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can participate in hydrogen bonding, a crucial interaction for ligand-receptor recognition. nih.gov

The 4-phenyl substituent is another key determinant of biological activity. The phenyl ring itself can engage in π-π stacking interactions with aromatic residues in the target protein's binding site, such as the WPF shelf in BRD4. nih.govsemanticscholar.org The presence of a substituent on this phenyl ring, in this case, a nitro group, is pivotal for modulating the compound's electronic properties and, consequently, its biological activity.

Impact of Substituent Position and Electronic Nature on Activity

The position and electronic nature of the substituent on the 4-phenyl ring of 3,5-dimethyl-4-phenylisoxazole derivatives have a profound impact on their biological activity. The subject compound features a nitro (NO₂) group at the meta-position (position 3) of the phenyl ring.

The nitro group is a strong electron-withdrawing group. encyclopedia.pubnih.gov This property can significantly influence the molecule's interaction with its biological targets. In the context of antimicrobial agents, the presence of a nitro group is often associated with enhanced activity. encyclopedia.pubnih.govnih.gov For instance, studies on 4-nitro-3-phenylisoxazole derivatives have demonstrated their potent antibacterial activities. rsc.orgnih.gov The electron-withdrawing nature of the nitro group can increase the electrophilicity of the molecule, potentially making it more reactive towards nucleophilic sites in biological macromolecules. encyclopedia.pub

The position of the nitro group is also critical. While direct SAR data for the 3-nitro isomer in the 3,5-dimethyl-4-phenylisoxazole series is limited in the provided search results, studies on other nitroaromatic compounds suggest that positional isomerism can lead to significant differences in activity. For example, in a series of nitro-substituted pyrroles, the placement of the nitro group at different positions on the ring resulted in varied antibacterial efficacy. encyclopedia.pubnih.gov In the case of this compound, the meta-positioning of the nitro group would alter the electron density distribution across the phenyl ring compared to ortho- or para-isomers, thereby affecting its binding orientation and affinity for a specific target.

The following table illustrates the impact of substituent variations on the biological activity of related isoxazole compounds.

| Compound | Substituent on Phenyl Ring | Biological Activity | Key Finding |

| Analog 1 | 4-Nitro | Antibacterial | The 4-nitro group was found to be important for antibacterial activity against various strains. rsc.orgnih.gov |

| Analog 2 | 4-Chloro | BRD4 Inhibition | Halogen substituents on the phenyl ring were shown to affect the affinity for BRD4. semanticscholar.org |

| Analog 3 | 4-Methoxy | BRD4 Inhibition | Electron-donating groups were also explored, indicating that electronic properties influence potency. semanticscholar.org |

Conformational Analysis and its Influence on Biological Interactions

In related 4-phenylisoxazole (B1349851) derivatives, X-ray crystallography studies have revealed a non-coplanar arrangement between the isoxazole and phenyl rings. researchgate.netiucr.org This dihedral angle is a result of steric hindrance between the substituents on both rings. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings were found to have a significant dihedral angle. iucr.org Similarly, in 4-phenyl-5-(2,3,4-trimethoxyphenyl)-isoxazole, a lack of coplanarity was observed. researchgate.net This twisted conformation is significant as it can reduce the degree of conjugation between the two ring systems. researchgate.net

The specific conformation adopted by this compound will influence how it presents its key interacting groups (the nitro group, the methyl groups, and the aromatic rings) to the binding site of a target protein. For a molecule to be biologically active, it must adopt a conformation that is complementary to the topography of the active site. Docking studies with related 3,5-dimethylisoxazole derivatives have shown that the isoxazole ring occupies a specific pocket, while the phenyl ring resides in another region of the binding site. nih.govsemanticscholar.org The torsional angle between these two rings is therefore critical for achieving the optimal binding geometry.

Correlation between Molecular Features and Target Specificity

The molecular features of this compound are directly correlated with its specificity for certain biological targets. The unique combination of a 3,5-dimethylisoxazole core and a 3-nitrophenyl substituent dictates which proteins it can bind to with high affinity.

For example, in the context of BET bromodomains, the 3,5-dimethylisoxazole moiety has been identified as a key scaffold for achieving potent and selective inhibition. nih.govsemanticscholar.orgnih.gov The isoxazole ring mimics the acetylated lysine side chain, a natural ligand for bromodomains. The substituents on the 4-phenyl ring then determine the selectivity for different members of the BET family (BRD2, BRD3, BRD4, and BRDT) or for other bromodomain-containing proteins like CREBBP. semanticscholar.org The electronic nature and position of the substituent on the phenyl ring can fine-tune these interactions, leading to enhanced specificity.

The nitro group, with its strong electron-withdrawing and hydrogen-bonding capabilities, can also direct the molecule to specific targets. In the field of antimicrobials, the nitro group is a well-known pharmacophore that is often essential for activity against certain pathogens. encyclopedia.pubnih.govnih.gov The mechanism of action of many nitroaromatic drugs involves the reduction of the nitro group within the target cell to form reactive nitrogen species that are cytotoxic. nih.gov Therefore, the presence of the 3-nitro group on the phenyl ring of the title compound suggests a potential for selective antimicrobial activity.

The following table summarizes the correlation between the molecular features of isoxazole derivatives and their target specificity.

| Molecular Feature | Biological Target | Basis of Specificity |

| 3,5-Dimethylisoxazole | BET Bromodomains (e.g., BRD4) | Mimics acetylated lysine and forms key interactions in the binding pocket. nih.govsemanticscholar.org |

| Substituted Phenyl Ring | BET Bromodomains (e.g., BRD4) | Interacts with specific residues (e.g., WPF shelf) and influences selectivity among bromodomain family members. nih.govsemanticscholar.org |

| Nitro Group | Bacterial/Microbial Enzymes | Can be reduced to form reactive, cytotoxic species within the target organism. nih.gov |

Future Directions and Therapeutic Potential Pre Clinical and Drug Design Focus

Design of Novel Isoxazole-Based Chemotypes with Enhanced Properties

The future of isoxazole-based drug design lies in the creation of novel chemotypes with superior efficacy, selectivity, and pharmacokinetic profiles. nih.gov Research focuses on strategic structural modifications to the isoxazole (B147169) ring and its substituents to optimize biological activity. The presence of specific functional groups on the phenyl rings attached to the isoxazole core is known to enhance activity; for instance, nitro and chlorine groups at the C-3 phenyl ring and methoxy (B1213986) or dimethyl amino groups at the C-5 phenyl ring can boost antibacterial effects. ijpca.org

The development of hybrid molecules, where the isoxazole moiety is combined with other known pharmacophores, is a particularly promising strategy. This approach, known as molecular hybridization, aims to create new molecules with synergistic or enhanced activities. researchgate.net For example, isoxazole-chalcone hybrids have shown significant potential as antimicrobial and anticancer agents. mdpi.com Similarly, linking the isoxazole scaffold to natural products like the alkaloid cytisine (B100878) has been explored to generate novel, biologically active compounds. nih.gov The goal of these designs is to improve target interaction, increase efficacy, and potentially reduce toxicity. nih.gov

| Target Activity | Substituents at C-3 Position | Substituents at C-4 Position | Substituents at C-5 Position |

|---|---|---|---|

| Analgesic | Methyl, Carboxy | Unsubstituted | Substituted Phenyl |

| Anti-inflammatory | Substituted Phenyl | Substituted Phenyl, Isopropyl | Indole, Pyridine |

| Anticancer | Substituted Phenyl, Furan, Indole | Unsubstituted, Arylsulfonyl | Substituted Phenyl |

Exploration of Multi-Targeted Therapies Featuring the Isoxazole Scaffold

Complex, multifactorial diseases such as Alzheimer's disease and cancer have highlighted the limitations of the "one drug, one target" paradigm. google.com This has spurred the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. google.comnih.gov The isoxazole scaffold is an attractive framework for designing such MTDLs due to its synthetic tractability and its presence in compounds with diverse biological activities. nih.govresearchgate.net

In the context of Alzheimer's disease, for example, researchers are designing isoxazole-based hybrids that can simultaneously inhibit enzymes like cholinesterases and monoamine oxidases, while also targeting processes like β-amyloid aggregation. google.com The strategy involves combining the isoxazole core with other pharmacologically relevant scaffolds, such as those from curcumin (B1669340) or donepezil, to create a single molecule with a multi-pronged mechanism of action. google.com This approach is not limited to neurodegenerative diseases and is being explored for cancer, where therapies could concurrently target pathways like COX-2 inhibition and cell proliferation. nih.gov

Application of Isoxazole Derivatives as Probes for Biological Systems

Beyond direct therapeutic applications, isoxazole derivatives are being developed as chemical probes to investigate biological processes. Their inherent chemical properties can be fine-tuned to create molecules with specific functionalities, such as fluorescence. By incorporating fluorophores or functionalizing the isoxazole scaffold appropriately, scientists can create probes for imaging and sensing within cellular environments. For instance, isoxazole derivatives have been synthesized to act as fluorescent probes, potentially for studying the distribution and dynamics of specific biomolecules or cellular structures.

Development of Isoxazole Scaffolds as Building Blocks for Complex Molecular Architectures

The isoxazole ring is not just a pharmacophore but also a versatile synthetic intermediate for constructing more complex molecules. researchgate.net The weak N-O bond within the isoxazole ring can be cleaved under specific conditions, allowing it to serve as a precursor to other functional groups like 1,3-dicarbonyls and γ-amino alcohols. researchgate.net This reactivity makes isoxazoles valuable building blocks in organic synthesis.

Notably, compounds like 3,5-dimethyl-4-nitroisoxazole (B73060) are used in multicomponent reactions to prepare more elaborate structures such as bis-isoxazoles and bis-pyrazoles. Furthermore, isoxazole nucleosides have been investigated as plausible building blocks for a proto-RNA, suggesting a fundamental role for this heterocycle in prebiotic chemistry. This synthetic versatility ensures that the isoxazole scaffold will continue to be a valuable tool for chemists creating novel and intricate molecular architectures for various scientific applications. researchgate.net

Outlook on Pre-clinical Drug Development Stages (excluding human trials)

The preclinical development path for new isoxazole derivatives, including compounds structurally related to 3,5-dimethyl-4-(3-nitrophenyl)isoxazole, involves a rigorous cascade of in vitro and in vivo evaluations. The initial phase focuses on in vitro screening to assess biological activity and cytotoxicity. ijpca.orgnih.gov

Commonly used preclinical assessments include:

Cytotoxicity Assays: The MTT assay is frequently employed to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50), providing a measure of its cytotoxic potential. nih.gov

Enzyme Inhibition Assays: For specific targets like cyclooxygenase (COX), in vitro assays are used to measure the inhibitory activity and determine selectivity for different isoforms (e.g., COX-1 vs. COX-2). nih.gov

Mechanism of Action Studies: Once a compound shows promising activity, further studies are conducted to understand how it works. This can involve assays to detect apoptosis (programmed cell death), cell cycle arrest, or inhibition of cancer cell migration. ijpca.orgnih.gov

Antimicrobial and Antioxidant Screening: Derivatives are tested against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). mdpi.com Antioxidant potential is often evaluated using methods like the DPPH free radical scavenging assay.

Promising candidates from these in vitro tests, such as those with high potency and low toxicity against normal cells, are advanced to further preclinical studies. mdpi.comnih.gov This stage may involve evaluation in animal models to understand the compound's behavior in a whole organism, focusing on its efficacy and pharmacokinetic properties, while strictly excluding human clinical trials. The ultimate goal of this preclinical pipeline is to identify robust lead compounds for potential future therapeutic development.

Q & A

Q. How does the nitro group influence the compound’s stability under photolytic conditions?

- Methodological Answer : The nitro group enhances UV absorption, potentially leading to photodegradation. Stability testing involves:

- Photolysis Experiments : Expose solutions to UV light (254 nm) and monitor decomposition via HPLC .

- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products